molecular formula C15H9ClFN3OS B2792035 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide CAS No. 179232-88-3

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

Cat. No.: B2792035
CAS No.: 179232-88-3
M. Wt: 333.77
InChI Key: RWLSLUBOLLWKBF-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities, including antiviral, antifungal, and antibacterial properties .

Mechanism of Action

Target of Action

It has been found to exhibit significant antitubercular activity . This suggests that it may target proteins or enzymes essential for the survival and proliferation of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Mode of Action

The observed antitubercular activity can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its target through electronic interactions, possibly disrupting the normal function of the target protein or enzyme.

Result of Action

Its antitubercular activity suggests that it may inhibit the growth ofMycobacterium tuberculosis, potentially leading to the death of these bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into the desired compound through further reactions involving fluorobenzoyl chloride and appropriate reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide has been studied for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

Uniqueness

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is unique due to its specific combination of a thiadiazole ring with a fluorobenzamide moiety.

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The general synthetic route includes:

  • Formation of Thiadiazole Ring : The initial step involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form the thiadiazole derivative.
  • Acetamide Formation : The thiadiazole is then reacted with 2-fluorobenzoyl chloride in the presence of a base to yield this compound.

Anticancer Properties

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer activity. For instance:

  • In Vitro Cytotoxicity : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The results showed that it has an IC50 value ranging from 5.36 µg/mL to 10.10 µg/mL against these cell lines, indicating potent cytotoxic effects .
Cell LineIC50 (µg/mL)
MCF-75.36
HepG210.10
  • Mechanism of Action : The anticancer mechanism appears to involve induction of apoptosis through the activation of caspases and modulation of the Bax/Bcl-2 ratio, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective inhibition against both gram-positive and gram-negative bacteria.
PathogenMIC (µg/mL)
E. coli31.25
S. aureus15.65
P. aeruginosa62.5

These findings suggest that the compound could be a promising candidate for further development as an antimicrobial agent .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

  • Study on MCF-7 Cells : A study evaluated the effect of various substituted thiadiazoles on MCF-7 cells and found that modifications in substituent groups significantly enhanced cytotoxicity .
  • Antiviral Activity : Research has also explored the antiviral properties of related compounds, suggesting a broader spectrum of biological activity that could be harnessed for therapeutic purposes .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3OS/c16-10-7-5-9(6-8-10)14-19-20-15(22-14)18-13(21)11-3-1-2-4-12(11)17/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLSLUBOLLWKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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